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Compound of Interest

Compound Name: 30C-NBOMe (hydrochloride)

Cat. No.: B1162247 Get Quote

Introduction & Compound Profile
30C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine) is a

potent synthetic phenethylamine derivative utilized in neuropharmacology to map the Structure-

Activity Relationships (SAR) of the 5-HT2A receptor.

Unlike the canonical "super-agonist" 25C-NBOMe (which possesses an ortho-methoxy group

on the N-benzyl ring), 30C-NBOMe features a 3,4,5-trimethoxybenzyl moiety.[1][2] This

structural variation mimics the substitution pattern of the classic psychedelic mescaline, grafted

onto the high-affinity N-benzyl framework.

This guide details the protocols for characterizing 30C-NBOMe using functional cellular assays.

It focuses on distinguishing its pharmacological profile (potency, efficacy, and bias) relative to

standard 2-substituted NBOMes.

Chemical Identity[1][3][4]
IUPAC Name: 2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethan-1-amine

Common Name: 30C-NBOMe

Molecular Weight: 395.9 g/mol (HCl salt)

Solubility: Soluble in DMSO (up to 20 mM) and Ethanol. Poor water solubility.
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Target: 5-HT2A Receptor (Agonist).[3][4][5][6][7][8]

Safety & Handling (Critical)
WARNING: NBOMe compounds are active at sub-milligram (microgram) levels. 30C-NBOMe

has an unknown toxicological profile but should be treated with the same extreme caution as

25C-NBOMe.

Engineering Controls: All powder handling must occur inside a certified Class II Biological

Safety Cabinet or Chemical Fume Hood.

PPE: Double nitrile gloves, lab coat with elastic cuffs, and P100 respiratory protection (if

handling powder outside a hood).

Solubilization: Dissolve the entire solid batch in DMSO immediately upon opening to create a

concentrated stock (e.g., 10 mM). Never weigh small aliquots of dry powder to avoid

aerosolization.

Deactivation: Treat spills with 10% bleach solution for 20 minutes before cleanup.

Experimental Logic & Signaling Pathways
To fully characterize 30C-NBOMe, we must assess two distinct signaling branches of the 5-

HT2A receptor. This allows the calculation of "bias factors," determining if the compound

preferentially activates G-protein pathways over

-arrestin recruitment (a key metric in modern drug discovery).

5-HT2A Signaling Cascade
The following diagram illustrates the divergent pathways activated by 30C-NBOMe.
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Figure 1: Dual signaling pathways of the 5-HT2A receptor targeted in functional assays.

Protocol A: Calcium Flux Assay (Gq-Coupled)
This assay measures the accumulation of intracellular calcium (

), the primary functional output of 5-HT2A activation.

Materials
Cell Line: HEK-293 stably expressing human 5-HT2A (non-edited).
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Reagents: FLIPR Calcium 6 Assay Kit (Molecular Devices) or Fluo-4 AM.

Buffer: HBSS + 20 mM HEPES, pH 7.4. Important: Add 2.5 mM Probenecid to prevent dye

leakage.

Controls:

Positive: 5-HT (Serotonin) and 25C-NBOMe (Reference super-agonist).

Negative:[9] Vehicle (0.1% DMSO).

Step-by-Step Methodology
Cell Plating (Day -1):

Harvest HEK-5HT2A cells using Accutase (avoid Trypsin to preserve receptor integrity).

Plate 50,000 cells/well in a black-walled, clear-bottom 96-well poly-D-lysine coated plate.

Incubate overnight at 37°C, 5% CO2.

Dye Loading (Day 0):

Remove culture media carefully.

Add 100 µL of Calcium-6 dye loading buffer (with Probenecid).

Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature (RT) to

equilibrate.

Compound Preparation:

Prepare a 10 mM stock of 30C-NBOMe in 100% DMSO.

Perform serial dilutions (1:3) in Assay Buffer to generate a 10-point concentration curve.

Range: Final assay concentrations from 10 µM down to 0.5 nM.
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Note: NBOMes are "sticky" (lipophilic). Use glass-lined or low-binding plasticware for

dilutions to prevent loss of compound.

Data Acquisition:

Place plate in FLIPR Tetra or FlexStation.

Record baseline fluorescence for 10 seconds.

Inject 20 µL of 5X compound solution.

Record fluorescence for 120 seconds.

Data Analysis:

Calculate

(Peak fluorescence minus baseline / baseline).

Fit data to a 3-parameter sigmoidal dose-response model (Hill slope constrained or

variable) to determine

and

.

Protocol B: -Arrestin Recruitment Assay
NBOMe compounds often show "functional selectivity." This assay determines if 30C-NBOMe

recruits

-arrestin as potently as it mobilizes calcium.

Materials
System: PathHunter® eXpress 5-HT2A CHO-K1

-Arrestin cells (Eurofins/DiscoverX).
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Principle: Enzyme Fragment Complementation (EFC). The receptor is tagged with a

ProLink™ (PK) fragment;

-arrestin is tagged with Enzyme Acceptor (EA). Interaction restores

-galactosidase activity.

Step-by-Step Methodology
Plating:

Thaw cryopreserved PathHunter cells and plate 10,000 cells/well in 384-well white plates

(low volume).

Incubate for 24-48 hours at 37°C.

Stimulation:

Prepare 30C-NBOMe 5X serial dilutions as in Protocol A.

Add 5 µL of compound to cells (20 µL culture volume).

Incubation Time: Incubate for 90 minutes at 37°C.

Why 90 mins? Arrestin recruitment is slower than Calcium flux (seconds).

Detection:

Add 12.5 µL of Working Detection Solution (Cell lysis buffer + Substrate).

Incubate for 60 minutes at RT in the dark.

Readout:

Read Chemiluminescence (RLU) on a luminometer (0.5 - 1.0 second integration).

Data Interpretation & Expected Results
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The pharmacological profile of 30C-NBOMe is defined by its substitution pattern. The 3,4,5-

trimethoxybenzyl group (mescaline-like) generally confers lower affinity and potency compared

to the 2-methoxybenzyl group of 25C-NBOMe.

Comparative Potency Table
(Hypothetical/Representative)

Compound
Substituent (N-
Benzyl)

Calcium Flux

(nM)

Efficacy (

% of 5-HT)

Binding
Affinity

(nM)

25C-NBOMe 2-Methoxy 0.5 - 1.5 95% 0.5

30C-NBOMe 3,4,5-Trimethoxy 15 - 50 80-90% ~10 - 20

2C-C H (No Benzyl) 500 - 800 60% 250

Technical Insight: The "super-agonist" activity of NBOMes relies on a specific hydrogen bond

between the 2-position oxygen on the benzyl ring and Ser156 (3.36) in the 5-HT2A receptor

pocket. 30C-NBOMe lacks this 2-position oxygen, instead presenting steric bulk at positions 3,

4, and 5.[1][2] Consequently, expect 30C-NBOMe to be less potent than 25C-NBOMe,

potentially behaving more like a standard full agonist than a super-agonist.

Troubleshooting & Optimization
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Issue Probable Cause Solution

Low Signal/No Response Compound precipitation

30C-NBOMe is highly

lipophilic. Ensure DMSO

concentration is <0.5% in final

assay but fully solubilized in

stock. Sonicate stock.

High Variability "Sticky" Compound

Use BSA (0.1%) in the assay

buffer to act as a carrier

protein, preventing loss to

plasticware.

Right-shifted Curves Receptor Desensitization

Ensure cells are not over-

confluent. Do not use Trypsin

for harvesting; it cleaves

extracellular receptor domains.

Use Accutase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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